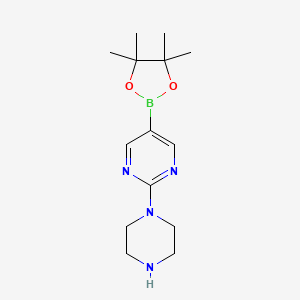
(4R)-1,3-thiazinane-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1,3-thiazinane-2,4-dicarboxylic acid is a chiral compound with a unique structure that includes a thiazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,3-thiazinane-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a diacid derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow reactors to ensure consistent product quality and yield. The use of continuous flow chemistry allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1,3-thiazinane-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
(4R)-1,3-thiazinane-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R)-1,3-thiazinane-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-1,3-thiazinane-2,4-dicarboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
1,3-thiazolidine-2,4-dicarboxylic acid: A structurally related compound with a thiazolidine ring instead of a thiazinane ring.
Uniqueness
(4R)-1,3-thiazinane-2,4-dicarboxylic acid is unique due to its specific chiral configuration and the presence of the thiazinane ring. This configuration can lead to distinct reactivity and interactions compared to its enantiomer or other related compounds.
Propriétés
Numéro CAS |
688735-57-1 |
|---|---|
Formule moléculaire |
C6H9NO4S |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
(4R)-1,3-thiazinane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c8-5(9)3-1-2-12-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4?/m1/s1 |
Clé InChI |
QANKCBUMRYXIRY-SYPWQXSBSA-N |
SMILES isomérique |
C1CSC(N[C@H]1C(=O)O)C(=O)O |
SMILES canonique |
C1CSC(NC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




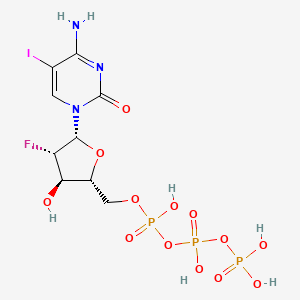
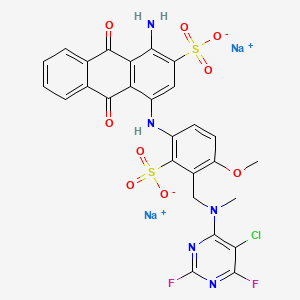

![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)

![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
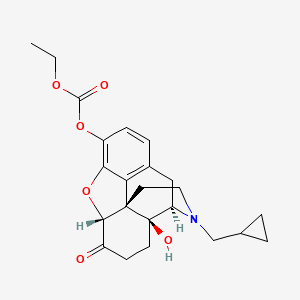
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
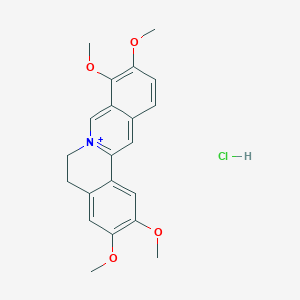

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
